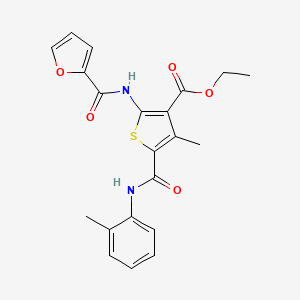

2-(呋喃-2-甲酰胺)-4-甲基-5-(邻甲苯甲酰胺)噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

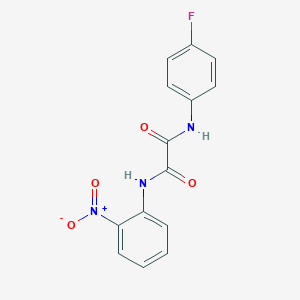

The compound "Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate" is a complex molecule that appears to be related to various furan and thiophene derivatives, which have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and structural studies of similar compounds.

Synthesis Analysis

The synthesis of related furan and thiophene derivatives has been described in the literature. For instance, the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate involved spectroscopic techniques and was confirmed by X-ray diffraction studies . Similarly, the synthesis of furanfurin and thiophenfurin involved a stannic chloride-catalyzed C-glycosylation of ethyl 3-furan-carboxylate or ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by deprotection and reaction with ammonium hydroxide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was determined to crystallize in the monoclinic crystal system with specific cell parameters, and the furan ring was found to be planar . The structure of a thiophene derivative was confirmed by X-ray crystallography, which provided detailed information about the molecular conformation and the anomeric configuration .

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives has been explored in several studies. Ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was shown to undergo reactions with bases, leading to the formation of various products such as 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid . These findings suggest that the compound "Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate" may also exhibit interesting reactivity with nucleophiles and bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds are often influenced by their molecular structure, such as the presence of electron-withdrawing or donating groups, which affect their reactivity and potential applications . The planarity of the furan ring and the presence of substituents on the thiophene ring can also impact the physical properties and intermolecular interactions of these compounds.

科学研究应用

染料敏化太阳能电池

噻吩并吩嗪衍生物,包括具有呋喃和噻吩连接部分的那些,因其在染料敏化太阳能电池中的性能而被研究。具有呋喃连接部分的化合物在太阳能到电能的转换效率方面表现出显着提高,突出了呋喃和噻吩衍生物在增强可再生能源技术方面的潜力 (Kim et al., 2011).

抗菌活性

由 3-氨基萘并[2,1-b]呋喃-2-羧酸乙酯合成的化合物表现出抗菌活性,展示了此类化合物在新抗菌剂开发中的应用 (Ravindra et al., 2008).

生物基聚酯

2,5-双(羟甲基)呋喃,一种生物基刚性二醇,与各种二酸乙酯酶促聚合,生成新型呋喃聚酯。这些化合物由于其可持续的来源和潜在的可生物降解性,为生产聚酯提供了环保的替代品,在纺织品、包装等领域有应用 (Jiang et al., 2014).

生物基聚酯的酶促合成

酶促合成方法已被用于以呋喃衍生物为构件来创建生物基聚酯,旨在开发对环境影响较小的可持续材料 (Jiang et al., 2014).

抗肿瘤活性和 IMP 脱氢酶相互作用

合成了噻唑呋喃(呋喃呋喃和噻吩呋喃)的呋喃和噻吩类似物,并评估了它们的抗肿瘤活性和与肌苷单磷酸 (IMP) 脱氢酶的相互作用,表明呋喃和噻吩衍生物在癌症研究和治疗中的潜力 (Franchetti et al., 1995).

属性

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-4-27-21(26)16-13(3)17(19(25)22-14-9-6-5-8-12(14)2)29-20(16)23-18(24)15-10-7-11-28-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFQUFXPZIBQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)